(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride

CAS No.: 1060817-49-3

Cat. No.: VC3383353

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060817-49-3 |

|---|---|

| Molecular Formula | C7H11ClN2O |

| Molecular Weight | 174.63 g/mol |

| IUPAC Name | (5-cyclopropyl-1,2-oxazol-3-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H10N2O.ClH/c8-4-6-3-7(10-9-6)5-1-2-5;/h3,5H,1-2,4,8H2;1H |

| Standard InChI Key | KESPLEVQOQAPRT-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=NO2)CN.Cl |

| Canonical SMILES | C1CC1C2=CC(=NO2)CN.Cl |

Introduction

Chemical Identity and Structural Properties

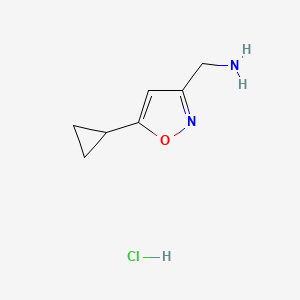

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride is a chemical compound characterized by a five-membered heterocyclic isoxazole ring substituted with a cyclopropyl group at position 5 and a methanamine group at position 3. The hydrochloride salt form enhances its stability and solubility compared to the free base. This compound is primarily utilized in laboratory research settings and chemical synthesis applications rather than therapeutic purposes.

Basic Chemical Information

| Parameter | Value |

|---|---|

| CAS Number | 1060817-49-3 |

| Molecular Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol |

| IUPAC Name | (5-cyclopropyl-1,2-oxazol-3-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H10N2O.ClH/c8-4-6-3-7(10-9-6)5-1-2-5;/h3,5H,1-2,4,8H2;1H |

| Standard InChIKey | KESPLEVQOQAPRT-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=NO2)CN.Cl |

The compound features an isoxazole core, which is a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms. The cyclopropyl substituent at the 5-position contributes to the molecule's unique spatial arrangement, while the methanamine group at the 3-position provides a primary amine functionality that can participate in various chemical reactions.

Structural Characteristics

The structural architecture of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride integrates several important molecular components that determine its chemical behavior. The isoxazole ring, with its nitrogen-oxygen arrangement, creates an electron-rich heterocyclic system that influences both reactivity and potential binding interactions. The cyclopropyl group, a highly strained three-membered ring, contributes unique steric and electronic properties to the molecule, potentially affecting its biological activity profile and chemical reactivity patterns.

The methanamine substituent provides a primary amine functional group, which is protonated in the hydrochloride salt form. This protonation significantly alters the compound's physical properties, particularly enhancing water solubility compared to the free base form. The structural arrangement of these components creates a molecule with potential for hydrogen bonding, nucleophilic interactions, and varied reactivity patterns that could be exploited in chemical synthesis applications.

Related Compounds and Structural Analogs

Free Base Form

The free base form, (5-cyclopropylisoxazol-3-yl)methanamine, is structurally identical to the hydrochloride salt except for the absence of the hydrochloride component. This difference significantly affects physical properties:

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₁ClN₂O |

| Molecular Weight | 138.17 g/mol | 174.63 g/mol |

| Solubility | Lower water solubility | Enhanced water solubility |

| Stability | Potentially less stable | Improved stability |

| Standard InChI | InChI=1S/C7H10N2O/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2,4,8H2 | InChI=1S/C7H10N2O.ClH/c8-4-6-3-7(10-9-6)5-1-2-5;/h3,5H,1-2,4,8H2;1H |

| Standard InChIKey | YAGKRVQCDOMDOS-UHFFFAOYSA-N | KESPLEVQOQAPRT-UHFFFAOYSA-N |

The conversion between these forms is typically straightforward, with the salt form generally preferred for research applications due to its enhanced stability and handling properties.

Structural Analogs

Several structural analogs share similar features with (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride:

-

(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride, which contains an oxadiazole ring instead of an isoxazole ring. This subtle structural difference may significantly alter its chemical and biological properties .

-

Various isoxazole derivatives with different substituents at the 3- and 5-positions, which comprise a large family of compounds with diverse activities .

The isoxazole scaffold is particularly versatile in medicinal chemistry, with modifications to the basic structure leading to compounds with widely varying biological activities and physicochemical properties. These structural relationships provide context for understanding the potential applications of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride in synthetic and biological research .

Analytical Characterization

Chromatographic Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are commonly employed for purity assessment and separation of isoxazole derivatives. These techniques can be valuable for both quality control and preparative applications involving (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume